molecular formula C12H14N2O4 B2665244 (R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate CAS No. 274264-55-0

(R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate

Cat. No.: B2665244
CAS No.: 274264-55-0
M. Wt: 250.254
InChI Key: CIMOMVDNFMVGGV-JTQLQIEISA-N
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Description

®-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate is a chiral compound that belongs to the oxazolidinone class of chemicals. These compounds are known for their diverse applications, particularly in the field of medicinal chemistry. The oxazolidinone ring is a five-membered heterocycle containing nitrogen and oxygen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with ®-2-((2-oxooxazolidin-5-yl)methyl)amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield. Purification is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other functionalized compounds that retain the core oxazolidinone structure .

Scientific Research Applications

®-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound binds to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis at the initiation phase. This action prevents the growth and proliferation of bacterial cells. The molecular pathways involved include the inhibition of peptidyl transferase activity, which is crucial for protein elongation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate is unique due to its specific chiral configuration, which can impart different biological activities compared to its racemic or enantiomeric counterparts. Its structural features allow for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

benzyl N-[[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-11(13-6-10-7-14-12(16)18-10)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMOMVDNFMVGGV-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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